molecular formula C9H7FN2O3 B2494897 Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate CAS No. 1820734-63-1

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate

Cat. No.: B2494897
CAS No.: 1820734-63-1
M. Wt: 210.164
InChI Key: LUBOBAFKJFBAJG-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H7FN2O3. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes under specific reaction conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide (H2O2) and ethanol at a temperature of around 50°C . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate makes it unique compared to its analogs. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-14-8(13)6-4(10)2-3-5-7(6)15-9(11)12-5/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBOBAFKJFBAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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